Lenalidomide-d5

Descripción general

Descripción

Lenalidomida-d5 es una forma deuterada de lenalidomida, un derivado de la talidomida. La lenalidomida es un fármaco inmunomodulador con potentes propiedades antineoplásicas, antiangiogénicas y antiinflamatorias. Se utiliza principalmente en el tratamiento del mieloma múltiple y los síndromes mielodisplásicos . La forma deuterada, Lenalidomida-d5, se utiliza en la investigación científica para estudiar la farmacocinética y el metabolismo de la lenalidomida.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de Lenalidomida-d5 implica la incorporación de átomos de deuterio en la molécula de lenalidomida. Un método común es la ciclación del 2-(bromometil)-3-nitrobenzoato de metilo con clorhidrato de 3-aminopiperidina-2,6-diona para preparar el precursor nitro, que luego se reduce para formar Lenalidomida-d5 . Las condiciones de reacción generalmente implican el uso de solventes y catalizadores deuterados para garantizar la incorporación de átomos de deuterio.

Métodos de Producción Industrial

La producción industrial de Lenalidomida-d5 sigue rutas sintéticas similares, pero a una escala mayor. El proceso implica optimizar las condiciones de reacción para lograr altos rendimientos y pureza. Técnicas como la cromatografía líquida de alto rendimiento (HPLC) y la espectroscopia de resonancia magnética nuclear (RMN) se utilizan para monitorear la incorporación de deuterio y la pureza del producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones

Lenalidomida-d5 experimenta diversas reacciones químicas, incluyendo:

Oxidación: Lenalidomida-d5 puede oxidarse para formar los óxidos correspondientes.

Reducción: El precursor nitro puede reducirse para formar el compuesto activo.

Sustitución: Los átomos de deuterio pueden sustituirse por hidrógeno en ciertas condiciones.

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en estas reacciones incluyen solventes deuterados, agentes reductores como paladio sobre carbón (Pd/C) y agentes oxidantes como permanganato de potasio. Las reacciones generalmente se llevan a cabo bajo temperaturas y presiones controladas para garantizar los resultados deseados .

Principales Productos

Los principales productos formados a partir de estas reacciones incluyen varios análogos deuterados de lenalidomida, que se utilizan en estudios farmacocinéticos y metabólicos .

Aplicaciones Científicas De Investigación

Lenalidomida-d5 se utiliza ampliamente en la investigación científica debido a su estabilidad y similitud con la lenalidomida. Algunas de sus aplicaciones incluyen:

Estudios Farmacocinéticos: Utilizado para estudiar la absorción, distribución, metabolismo y excreción de lenalidomida en el cuerpo.

Estudios Metabólicos: Ayuda a comprender las vías metabólicas e identificar metabolitos de lenalidomida.

Estudios de Interacción Farmacológica: Utilizado para investigar posibles interacciones fármaco-fármaco que involucren lenalidomida.

Investigación Biológica: Employed in studies related to its immunomodulatory and anti-cancer properties.

Mecanismo De Acción

Lenalidomida-d5, al igual que la lenalidomida, ejerce sus efectos a través de múltiples mecanismos:

Modulación Inmunitaria: Mejora la proliferación de células T y células asesinas naturales, lo que lleva a una mayor respuesta inmunitaria.

Antiangiogénesis: Inhibe la formación de nuevos vasos sanguíneos, lo que restringe el suministro de nutrientes a los tumores.

Efectos Antiproliferativos: Induce el arresto del ciclo celular y la apoptosis en las células cancerosas.

Blancos Moleculares: Los objetivos incluyen cereblón, una proteína involucrada en la ubiquitinación y la degradación de sustratos específicos.

Comparación Con Compuestos Similares

Lenalidomida-d5 se compara con otros compuestos similares como:

Talidomida: El compuesto original, conocido por sus efectos teratógenos, pero también utilizado en ciertos cánceres.

Pomalidomida: Otro derivado con propiedades inmunomoduladoras similares, pero perfiles farmacocinéticos diferentes.

Ciclofosfamida: A menudo se usa en combinación con lenalidomida para tratar el mieloma múltiple.

Lenalidomida-d5 es única debido a su naturaleza deuterada, que proporciona estabilidad y permite estudios farmacocinéticos y metabólicos detallados .

Actividad Biológica

Lenalidomide-d5 is a deuterium-labeled derivative of lenalidomide, an immunomodulatory drug (IMiD) primarily used in the treatment of hematologic malignancies, particularly multiple myeloma and certain types of lymphoma. The biological activity of this compound mirrors that of its parent compound, with specific applications in pharmacokinetic studies and as an internal standard in analytical methods.

Lenalidomide functions through several mechanisms, primarily by modulating the immune response and directly affecting tumor cell growth. The key actions include:

- Cereblon Interaction : this compound acts as a ligand for cereblon (CRBN), an E3 ubiquitin ligase. This interaction leads to the selective ubiquitination and degradation of transcription factors IKZF1 and IKZF3, which are crucial for the survival of malignant B cells .

- Cytokine Modulation : The compound inhibits the production of pro-inflammatory cytokines such as TNF-α, IL-1, IL-6, and IL-12 while promoting the secretion of anti-inflammatory cytokine IL-10. This modulation enhances T-cell activity and improves immune responses against tumors .

- Cell Cycle Regulation : this compound upregulates cyclin-dependent kinase inhibitors (CDKIs), such as p21, p15, p16, and p27, leading to growth inhibition in malignant cells. It also reduces histone methylation and increases histone acetylation at the p21 promoter, enhancing its expression and thereby regulating cell cycle progression .

Pharmacokinetics

The pharmacokinetic profile of this compound has been studied extensively. A validated HPLC-MS/MS method was developed to quantify both total and unbound concentrations of lenalidomide in human plasma. Key findings include:

- Sensitivity : The method demonstrated a linear calibration curve over a range of 5 to 1000 ng/mL for both total and unbound lenalidomide concentrations, with high precision and accuracy .

- Clinical Relevance : This analytical approach has been applied to monitor drug levels in multiple myeloma patients, particularly those with renal impairment, highlighting the importance of understanding pharmacokinetics for effective dosing strategies .

Case Studies

Several case studies illustrate the efficacy of this compound in clinical settings:

- Multiple Myeloma Treatment : In a cohort study involving patients with relapsed or refractory multiple myeloma, this compound was utilized to assess drug exposure and correlate it with therapeutic outcomes. The results indicated that higher plasma concentrations were associated with improved clinical responses .

- Diffuse Large B-cell Lymphoma : A case report detailed the use of lenalidomide in a patient with heavily pretreated diffuse large B-cell lymphoma. The patient experienced significant tumor reduction following treatment with lenalidomide-based regimens, demonstrating the compound's potential beyond multiple myeloma .

Summary Table of Biological Activities

| Biological Activity | Description |

|---|---|

| Cereblon Binding | Induces degradation of IKZF1 and IKZF3 transcription factors leading to apoptosis in malignant cells. |

| Cytokine Modulation | Reduces pro-inflammatory cytokines; enhances IL-10 secretion promoting anti-tumor immunity. |

| Cell Cycle Regulation | Upregulates CDKIs (e.g., p21) inhibiting cell proliferation in cancer cells. |

| Pharmacokinetics | Validated methods for quantifying drug levels in plasma; crucial for optimizing treatment protocols. |

Propiedades

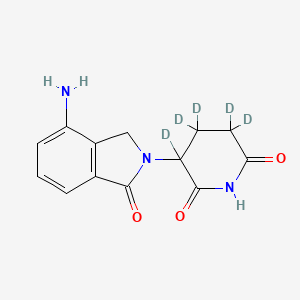

IUPAC Name |

3-(7-amino-3-oxo-1H-isoindol-2-yl)-3,4,4,5,5-pentadeuteriopiperidine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O3/c14-9-3-1-2-7-8(9)6-16(13(7)19)10-4-5-11(17)15-12(10)18/h1-3,10H,4-6,14H2,(H,15,17,18)/i4D2,5D2,10D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOTYRUGSSMKFNF-QTQWIGFBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(=O)NC(=O)C(C1([2H])[2H])([2H])N2CC3=C(C2=O)C=CC=C3N)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.